molecular formula C16H21NO2 B15469447 1-Pentyl-4-phenylpiperidine-2,6-dione CAS No. 54946-30-4

1-Pentyl-4-phenylpiperidine-2,6-dione

Cat. No.: B15469447
CAS No.: 54946-30-4
M. Wt: 259.34 g/mol
InChI Key: ODZCNVRRVSTLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-4-phenylpiperidine-2,6-dione is a chemical compound of significant interest in medicinal chemistry research, particularly as a ligand for alpha-1-adrenergic receptor (α1-AR) subtypes . This compound belongs to a class of 4-phenylpiperidine-2,6-diones where structural modifications, such as the length of the alkyl chain at the 1-position, are known to profoundly influence receptor binding affinity and selectivity . The pentyl connecting chain in this analogue is designed to explore structure-activity relationships (SAR), as research on similar compounds has demonstrated that affinity for α1-ARs increases with the length of the alkyl linker, with a butyl chain often yielding optimal results . In pharmacological studies, closely related 4-phenylpiperidine-2,6-dione derivatives have been characterized as antagonists, effectively blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis . This mechanism is key to investigating the diverse physiological roles of α1-AR subtypes, which are implicated in conditions such as hypertension, benign prostatic hyperplasia, and lower urinary tract symptoms . Furthermore, research suggests potential central nervous system (CNS) applications, as α1-ARs are involved in modulating stress responses, motor control, and the effects of psychostimulant drugs . The 4-phenylpiperidine-2,6-dione scaffold is also structurally related to other pharmacologically active piperidine-2,6-dione cores, underscoring its versatility in drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

54946-30-4

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-pentyl-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C16H21NO2/c1-2-3-7-10-17-15(18)11-14(12-16(17)19)13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3

InChI Key

ODZCNVRRVSTLMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoacridine-5,6-dione Derivatives

Benzoacridine-5,6-dione derivatives (e.g., compounds 6b, 7b) share a fused tricyclic dione core and exhibit potent antiproliferative activity against MCF-7 breast cancer cells (IC50: 5.4–47.99 μM) . Steric hindrance, a critical factor in reactivity and binding (as noted in naphthoquinone derivatives ), could also differ significantly between these two classes due to the piperidine ring’s conformational flexibility compared to the planar benzoacridine system.

Pyridine-2,6-dione Derivatives

4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione () features a pyridine-dione core with methoxyphenyl and phenyl substituents. The methoxy group in the pyridine derivative may contribute to electron-donating effects, unlike the electron-neutral pentyl group in the target compound.

Steroid-Based Diones

Ergost-25-ene-3,6-dione, a steroid-derived dione, demonstrates superior binding affinity to BRCA1-associated breast cancer targets compared to doxorubicin . While 1-pentyl-4-phenylpiperidine-2,6-dione lacks the steroid backbone, its phenyl and pentyl groups may mimic hydrophobic interactions observed in steroid-protein binding. Pharmacokinetically, both compounds exhibit ADMET properties comparable to doxorubicin, suggesting that dione moieties enhance metabolic stability .

Flavanol-Related Diones

Dipyrano[2,3-f:2',3'-h]chromene-2,6-dione derivatives () are complex flavanol analogs with multiple hydroxyl and dihydroxyphenylpropanoid substituents. These compounds likely exhibit antioxidant activity, whereas this compound’s simpler structure may prioritize target-specific interactions over broad-spectrum reactivity.

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC50/Binding Affinity) Pharmacokinetic Notes References
This compound Piperidine-2,6-dione 1-pentyl, 4-phenyl Not reported (hypothetical) Predicted improved solubility N/A
Benzoacridine-5,6-dione derivatives Benzoacridine dione Aryl amine substituents 5.4–47.99 μM (MCF-7) Moderate metabolic stability
4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione Pyridine-2,6-dione 4-methoxyphenyl, 1-phenyl Not reported Stable crystalline structure
Ergost-25-ene-3,6-dione Steroid with diones Hydroxy, alkyl chains Higher binding than doxorubicin ADMET similar to doxorubicin
Dipyrano-chromene-2,6-dione Flavanol derivative Multiple hydroxyl, phenylpropanoids Antioxidant (hypothetical) Low bioavailability

Research Findings and Implications

  • Core Structure Impact : The piperidine-2,6-dione core may offer conformational flexibility advantageous for target engagement, whereas rigid systems like benzoacridine-dione favor DNA intercalation .
  • Substituent Effects : Aliphatic chains (e.g., pentyl) could enhance solubility, while aromatic groups (e.g., phenyl) may stabilize π-π interactions in binding pockets .

Q & A

Q. What are the recommended safety protocols for handling 1-Pentyl-4-phenylpiperidine-2,6-dione in laboratory settings?

Answer:

  • Hazard Identification : The compound may cause skin irritation (GHS Category 2, H315), severe eye irritation (GHS 2A, H319), and respiratory irritation (STOT SE 3, H335) .
  • Handling Precautions :
    • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation exposure.
    • In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste.

Q. What synthetic routes are commonly employed to prepare piperidine-2,6-dione derivatives?

Answer:

  • Core Synthesis : Piperidine-2,6-diones are often synthesized via cyclization of substituted glutarimides or via condensation reactions. For example:
    • Example Route : Reacting 4-substituted anilines with glutaric anhydride derivatives under acidic conditions, followed by purification via recrystallization .
    • Key Reagents : Lithium nitride has been used as a catalyst for efficient cyclization in substituted piperidinediones .
  • Characterization : Confirm structure using FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹), ¹H NMR (e.g., δ 4.0–4.5 ppm for CH₂ groups adjacent to carbonyls), and elemental analysis .

Q. How can researchers validate the purity of synthesized this compound?

Answer:

  • Analytical Techniques :
    • Melting Point Analysis : Compare observed m.p. with literature values (e.g., derivatives like 1-(3-nitrophenyl)piperidine-2,6-dione melt at 130–134°C ).
    • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess purity.
    • Spectroscopy : Ensure NMR peaks align with expected proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) .

Advanced Research Questions

Q. How can structural modifications to the piperidine-2,6-dione scaffold enhance its pharmacological activity?

Answer:

  • Rational Design :
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-phenyl position to modulate electron density and binding affinity .
    • Hybridization Strategies : Combine the piperidine-2,6-dione core with bioactive fragments (e.g., propanamide linkers or benzyl groups) to target enzymes like LSD1 or aromatase .
  • Case Study : 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione derivatives showed inhibitory activity against human placental aromatase, suggesting potential for estrogen-dependent disease therapy .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between batches?

Answer:

  • Troubleshooting Steps :
    • Reproducibility Check : Verify reaction conditions (temperature, solvent purity) and stoichiometry.
    • Isomeric Contamination : Use 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out tautomeric forms.
    • Crystallography : Resolve ambiguous structures via X-ray diffraction, as done for methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate derivatives .
  • Example : Inconsistent ¹H NMR δ 4.0–4.5 ppm signals may arise from conformational flexibility; stabilize via salt formation or low-temperature NMR .

Q. What methodologies are recommended for evaluating the anticancer potential of this compound derivatives?

Answer:

  • In Vitro Screening :
    • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
    • Mechanistic Studies : Assess topoisomerase IIα inhibition via DNA relaxation assays, as demonstrated for bisdioxopiperazine derivatives .
  • In Vivo Models : Evaluate efficacy in xenograft models (e.g., liver cancer) with compound 14 showing broad-spectrum antiproliferative activity at 10–50 mg/kg doses .

Q. How can computational tools aid in optimizing the pharmacokinetic properties of piperidine-2,6-dione derivatives?

Answer:

  • ADMET Prediction :
    • Use SwissADME or ADMETLab to predict logP (aim for 1–3 for oral bioavailability) and cytochrome P450 interactions.
    • Case Study : Derivatives with 4-substituted phenyl groups exhibit improved metabolic stability due to reduced CYP3A4-mediated oxidation .
  • Molecular Dynamics : Simulate binding to target proteins (e.g., LSD1) to refine substituent positioning for enhanced affinity .

Data Contradictions and Gaps

Q. How should researchers proceed when ecological toxicity data for this compound is unavailable?

Answer:

  • Testing Recommendations :
    • Acute Toxicity : Perform OECD 203 (fish) or 207 (daphnia) tests to determine LC₅₀ values.
    • Biodegradation : Use OECD 301B (CO₂ evolution test) to assess persistence.
  • Precautionary Measures : Assume high bioaccumulation potential (logP >3.5) and restrict disposal to controlled incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.